molecular formula C22H13ClO4 B3752507 [3-(2-Chlorophenyl)-4-oxochromen-7-yl] benzoate

[3-(2-Chlorophenyl)-4-oxochromen-7-yl] benzoate

Cat. No.: B3752507
M. Wt: 376.8 g/mol
InChI Key: HJQMVWYOGJWPDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(2-Chlorophenyl)-4-oxochromen-7-yl] benzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chlorophenyl group attached to the chromenone core, which is further esterified with benzoic acid. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-Chlorophenyl)-4-oxochromen-7-yl] benzoate typically involves a multi-step process. One common method starts with the preparation of the chromenone core, which can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions. The resulting chromenone is then subjected to a Friedel-Crafts acylation reaction with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Finally, the esterification of the chromenone derivative with benzoic acid is carried out using a dehydrating agent like dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

[3-(2-Chlorophenyl)-4-oxochromen-7-yl] benzoate can undergo various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromenone can be reduced to form hydroxy derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, [3-(2-Chlorophenyl)-4-oxochromen-7-yl] benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with biological targets such as enzymes and receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Preliminary studies indicate that it may possess anti-inflammatory, antioxidant, and anticancer activities, although further research is needed to confirm these effects.

Industry

In the industrial sector, this compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of [3-(2-Chlorophenyl)-4-oxochromen-7-yl] benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chromenone core can act as a pharmacophore, binding to active sites and modulating the activity of target proteins. Additionally, the chlorophenyl group may enhance the compound’s binding affinity and specificity through hydrophobic interactions and π-π stacking with aromatic residues in the target proteins.

Comparison with Similar Compounds

Similar Compounds

  • [3-(2-Chlorophenyl)-4-oxochromen-7-yl] acetate
  • [3-(2-Chlorophenyl)-4-oxochromen-7-yl] propionate
  • [3-(2-Chlorophenyl)-4-oxochromen-7-yl] butyrate

Uniqueness

Compared to its analogs, [3-(2-Chlorophenyl)-4-oxochromen-7-yl] benzoate exhibits unique properties due to the presence of the benzoate ester group. This group can influence the compound’s solubility, stability, and reactivity, making it distinct from other similar compounds. Additionally, the benzoate ester may enhance the compound’s biological activity by improving its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

Properties

IUPAC Name

[3-(2-chlorophenyl)-4-oxochromen-7-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClO4/c23-19-9-5-4-8-16(19)18-13-26-20-12-15(10-11-17(20)21(18)24)27-22(25)14-6-2-1-3-7-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQMVWYOGJWPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
[3-(2-Chlorophenyl)-4-oxochromen-7-yl] benzoate
Reactant of Route 2
Reactant of Route 2
[3-(2-Chlorophenyl)-4-oxochromen-7-yl] benzoate
Reactant of Route 3
Reactant of Route 3
[3-(2-Chlorophenyl)-4-oxochromen-7-yl] benzoate
Reactant of Route 4
[3-(2-Chlorophenyl)-4-oxochromen-7-yl] benzoate
Reactant of Route 5
Reactant of Route 5
[3-(2-Chlorophenyl)-4-oxochromen-7-yl] benzoate
Reactant of Route 6
[3-(2-Chlorophenyl)-4-oxochromen-7-yl] benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.